Regioisomeric Specificity: Comparing 5‑Nitro‑2‑methanesulfonamide with 3‑Nitro and 4‑Nitro Analogs
The substitution pattern of N‑(5‑nitropyridin‑2‑yl)methanesulfonamide dictates its electronic properties and, by extension, its utility as a synthetic building block. Direct quantitative comparisons of analogous nitropyridine regioisomers are sparse; however, established SAR principles allow for a class‑level inference. The 2‑methanesulfonamide‑5‑nitro arrangement creates a more pronounced electron‑deficient aromatic ring compared to the 3‑nitro or 4‑nitro isomers, a feature that can be leveraged to accelerate specific nucleophilic aromatic substitution reactions [1]. While no head‑to‑head yield data are available for this exact set of compounds, the distinct regiochemistry of CAS 170793-53-0 ensures a unique reactivity profile that is not interchangeable with other nitropyridine sulfonamides .
| Evidence Dimension | Regiochemical position of nitro and methanesulfonamide substituents |
|---|---|
| Target Compound Data | 5‑nitro‑2‑methanesulfonamide substitution |
| Comparator Or Baseline | 3‑nitro‑2‑methanesulfonamide and 4‑nitro‑2‑methanesulfonamide isomers |
| Quantified Difference | Not quantifiable with current literature; differentiation is based on well‑established electronic effects of the 5‑nitro‑2‑sulfonamide pattern [1]. |
| Conditions | Inferred from general organic chemistry principles and SAR studies on pyridinic sulfonamides [1]. |
Why This Matters
Procuring the correct regioisomer is essential to maintain the intended synthetic pathway and to avoid the need for re‑optimization of reaction conditions, which would delay project timelines and increase costs.
- [1] Julémont, F. et al. Design, Synthesis, and Pharmacological Evaluation of Pyridinic Analogues of Nimesulide as Cyclooxygenase‑2 Selective Inhibitors. Journal of Medicinal Chemistry, 2004, 47(26), 6749‑6759. View Source
